6-Chloro-chroman-3-carboxylic acid amide is an organic compound with the molecular formula and a molecular weight of 211.65 g/mol. This compound is notable for its structural features, including a chloro substituent on the chroman ring and an amide functional group, which contribute to its chemical reactivity and potential biological activity. The compound is classified under the category of chroman derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis.
The synthesis of 6-Chloro-chroman-3-carboxylic acid amide typically involves the reaction of 6-chloro-3-chromanecarboxylic acid with ammonia or an amine. This reaction is conducted under controlled conditions to facilitate the formation of the amide bond.
Technical Details:
The molecular structure of 6-Chloro-chroman-3-carboxylic acid amide can be represented as follows:
InChI=1S/C10H10ClNO2/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H2,12,13)
This representation indicates that the compound consists of a chroman core with a carboxylic acid moiety converted to an amide.
The structural data includes:
6-Chloro-chroman-3-carboxylic acid amide can undergo several important chemical reactions:
Technical Details:
The mechanism of action for 6-Chloro-chroman-3-carboxylic acid amide involves its interaction with specific biological targets, such as enzymes or receptors. It is hypothesized that the compound exerts its effects by binding to these targets, thereby modulating their activity.
The precise molecular targets and pathways involved depend on the biological context in which the compound is studied. Research indicates potential interactions with pathways related to antimicrobial and anticancer activities .
6-Chloro-chroman-3-carboxylic acid amide has various applications in scientific research:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: